Convolamine hydrochloride

Description

Contextualization within Tropane (B1204802) Alkaloid Chemistry and Pharmacology Research

Convolamine (B90) hydrochloride belongs to the tropane alkaloid class of compounds, which are characterized by a distinctive bicyclic tropane ring structure. smolecule.comnih.gov This structural motif is shared by over 200 known compounds, including the well-known anticholinergic agents atropine (B194438) and scopolamine, as well as the stimulant cocaine. battlegroundhealingarts.com Tropane alkaloids are predominantly found in the Solanaceae (nightshade) family, but the Convolvulaceae (morning glory) family also serves as a rich source. nih.govbattlegroundhealingarts.com

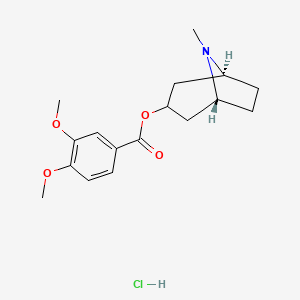

While tropane alkaloids from the Solanaceae family have been extensively studied and utilized in medicine, those from the Convolvulaceae are less common in clinical use. battlegroundhealingarts.com The Convolvulaceae family produces a variety of tropanols and their esters, as well as other tropane derivatives like calystegines. battlegroundhealingarts.comnih.gov Convolamine itself is the 3,4-dimethoxybenzoyl ester of tropine (B42219). The hydrochloride salt form enhances its solubility and stability, making it more suitable for research and potential pharmaceutical development. ontosight.ai

The pharmacological effects of many tropane alkaloids are centered on their ability to interact with muscarinic acetylcholine (B1216132) receptors. battlegroundhealingarts.com However, recent research has illuminated a distinct mechanism of action for convolamine, identifying it as a potent positive modulator of the sigma-1 receptor (S1R). researchgate.netmedchemexpress.com This receptor is implicated in a variety of cellular functions, including the regulation of endoplasmic reticulum stress and neuronal signaling, positioning convolamine in a unique pharmacological space compared to many of its structural relatives. bohrium.com

Historical and Ethnobotanical Perspectives in Convolvulus Species Research

The history of convolamine is intrinsically linked to the traditional use of plants from the Convolvulus genus. The genus Convolvulus encompasses approximately 200 to 250 species of flowering plants with a worldwide distribution, commonly known as bindweed or morning glory. wikipedia.org These plants are characterized by their spirally arranged leaves and trumpet-shaped flowers. wikipedia.org

Ethnobotanically, various Convolvulus species have been utilized in traditional medicine systems for centuries. researchgate.net For instance, Convolvulus pluricaulis, known as Shankhpushpi in Ayurvedic medicine, has a long history of use as a brain tonic to enhance intellect and memory. researchgate.net It has been traditionally used to address nervous disorders and is considered a rejuvenator of nervous functions. researchgate.net Similarly, other species like Convolvulus arvensis have been used for their laxative properties and to treat conditions like kidney stones. florapal.org

Convolamine was first isolated in the 1930s from Convolvulus pseudocantabricus, a species found in Central Asia. More recently, it has been identified as a significant bioactive component in Convolvulus pluricaulis, providing a potential scientific basis for the traditional cognitive-enhancing claims of Shankhpushpi. smolecule.com The presence of convolamine and other related alkaloids in these traditionally used plants underscores the importance of ethnobotanical knowledge in guiding modern pharmacological research.

Contemporary Academic Significance and Research Trajectories

The contemporary research focus on convolamine hydrochloride is largely driven by its unique interaction with the sigma-1 receptor. Studies have demonstrated that convolamine acts as a positive allosteric modulator of S1R, meaning it enhances the receptor's activity in response to its natural ligands. researchgate.netbohrium.com This modulation has been shown to have significant neuroprotective and cognitive-enhancing effects in preclinical models. researchgate.netbohrium.com

A key area of investigation is its potential therapeutic application in neurodegenerative diseases. Research using zebrafish models of Wolfram syndrome, a rare neurodegenerative disorder, has shown that convolamine can restore normal motor function. smolecule.comresearchgate.net Furthermore, in mouse models, convolamine has demonstrated the ability to reverse learning and memory deficits induced by amnesic agents and in models of Alzheimer's disease. researchgate.netbohrium.com

Current research is also exploring the structure-activity relationship of convolamine and its derivatives. For example, its desmethyl metabolite, convolvine (B93), does not share the same potent effects, highlighting the importance of the N-methyl group for its activity. researchgate.neteurjchem.com The synthesis of derivatives, such as N-benzylconvolvine, is also being investigated for potential enhanced biological activities. eurjchem.com The development of radiolabeled versions of convolamine for use in positron emission tomography (PET) imaging represents a significant step towards understanding its distribution and action within the living brain.

The ongoing research into convolamine hydrochloride showcases a promising trajectory from a traditionally used herbal component to a potential modern therapeutic agent for complex neurological conditions. Its unique mechanism of action as a sigma-1 receptor modulator distinguishes it from other tropane alkaloids and opens new avenues for drug discovery in the field of neuroscience. bohrium.com

Properties

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-dimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4.ClH/c1-18-12-5-6-13(18)10-14(9-12)22-17(19)11-4-7-15(20-2)16(8-11)21-3;/h4,7-8,12-14H,5-6,9-10H2,1-3H3;1H/t12-,13+,14?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGPGVBLFHMZCNG-LIWIJTDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3=CC(=C(C=C3)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60423559 | |

| Record name | Convolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5896-59-3 | |

| Record name | Convolamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60423559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Origin and Biosynthesis Research

Botanical Sources and Natural Isolation Methodologies

Convolamine (B90) is naturally present in various plants belonging to the Convolvulus genus, commonly known as bindweeds. Research has focused on developing effective methods to extract and isolate this compound for further study.

Convolvulus pluricaulis Choisy is a well-documented botanical source of convolamine. nih.govnih.gov A detailed protocol for the extraction of alkaloids, including convolamine, from the whole plant of C. pluricaulis has been established. The process begins with the defatting of 50 grams of the plant material using 500 mL of n-hexane in a 1:10 solvent-to-sample ratio, facilitated by ultrasonication for 50 minutes. After filtration, this step is repeated with fresh solvent. The dried plant material is then subjected to extraction with a 2% (w/v) solution of potassium hydroxide (B78521) in ethanol (B145695), again using ultrasonication at maximum power for 50 minutes, a process repeated three times to maximize the yield. The resulting extract undergoes a liquid-liquid extraction process with chloroform (B151607) to separate the alkaloid fraction. nih.gov This comprehensive method ensures the efficient isolation of convolamine from C. pluricaulis for subsequent analysis and research.

Other studies have also employed various extraction techniques to isolate compounds from C. pluricaulis. For instance, successive soxhlet extraction with chloroform and ethanol, as well as maceration for crude aqueous extracts, have been utilized. tandfonline.com Furthermore, comparisons between conventional methods like soxhlet and reflux extraction, and novel techniques such as supercritical fluid extraction (SFE), ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE) have been conducted to optimize the extraction of specific phytoconstituents. scispace.com Hydroalcoholic extracts have also been prepared for phytochemical screening, confirming the presence of alkaloids. thieme.in

Convolvulus subhirsutus has also been identified as a source of convolamine. In this species, convolamine is found in the aerial parts in a 2:1 ratio with convolvine (B93), while the roots contain only convolvine. binran.ru Research focused on optimizing alkaloid extraction from C. subhirsutus has compared several methods: infusion at room temperature, infusion at 80-85°C, Soxhlet's apparatus, ultrasonic extraction, and microwave extraction, all using 80% ethanol as the solvent. The study concluded that microwave treatment is the most effective method for extracting alkaloids from this species. binran.ru

The table below summarizes the findings of the comparative extraction study on C. subhirsutus.

| Extraction Method | Solvent | Key Finding |

|---|---|---|

| Infusion (Room Temperature) | 80% Ethanol | Compared for alkaloid content |

| Infusion (80-85 °C) | 80% Ethanol | Compared for alkaloid content |

| Soxhlet's Apparatus | 80% Ethanol | Compared for alkaloid content |

| Ultrasonic Extraction | 80% Ethanol | Compared for alkaloid content |

| Microwave Extraction | 80% Ethanol | Determined to be the optimal method |

Investigation of Biosynthetic Pathways

The biosynthesis of convolamine, as a tropane (B1204802) alkaloid, is believed to follow the general pathway established for this class of compounds, although specific enzymatic steps and regulatory mechanisms in Convolvulus species are not yet fully elucidated.

The biosynthesis of the tropane ring, the core structure of convolamine, originates from the amino acids ornithine or arginine. nih.gov These precursors are converted to putrescine, which is then N-methylated by the enzyme putrescine N-methyltransferase (PMT). This step is considered the first committed step in the biosynthesis of tropane alkaloids. pnas.org The resulting N-methylputrescine is oxidized and cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.gov

The subsequent steps leading to the formation of the bicyclic tropane ring are complex. Tropinone (B130398) is a key intermediate at a branch point in the pathway. researchgate.net It is formed through a series of reactions that are still being fully detailed. Tropinone can then be reduced by two different enzymes, tropinone reductase I (TR-I) and tropinone reductase II (TR-II). TR-I produces tropine (B42219) (3α-tropanol), which is the precursor to hyoscyamine (B1674123) and scopolamine, and likely convolamine. nih.gov TR-II produces pseudotropine (3β-tropanol), which leads to the synthesis of other types of alkaloids. nih.gov

Convolamine is an ester of tropine and veratric acid. While the biosynthesis of the tropine moiety likely follows the pathway described above, the formation of veratric acid and the specific enzyme that catalyzes the esterification of tropine with veratric acid in Convolvulus species have not been detailed in the available research. Veratric acid itself is a benzoic acid derivative found in various plants. researchgate.net

While specific enzymes and genes governing convolamine biosynthesis in Convolvulus have not been identified, research on other tropane alkaloid-producing plants, primarily in the Solanaceae family, provides a framework for understanding potential regulatory mechanisms. The biosynthesis of tropane alkaloids is known to be under strict genetic control, with key enzymes in the pathway being rate-limiting steps. researchgate.net

For instance, hyoscyamine 6β-hydroxylase (H6H) is a crucial enzyme in the later stages of the pathway in many Solanaceae species, responsible for the conversion of hyoscyamine to scopolamine. nih.gov The presence and activity of such enzymes can determine the final alkaloid profile of a plant. It is plausible that a specific acyltransferase is responsible for the esterification of tropine with veratryl-CoA to form convolamine in Convolvulus species, though this enzyme has yet to be identified and characterized.

The regulation of tropane alkaloid biosynthesis is also known to be influenced by various factors, including developmental stage and environmental stimuli. Transcription factors play a significant role in coordinating the expression of biosynthetic genes. The independent evolution of tropane alkaloid biosynthesis in different plant families, such as Solanaceae and Erythroxylaceae, suggests that different sets of genes and regulatory networks may be involved. pnas.orgnih.gov Further research is needed to uncover the specific genetic and enzymatic mechanisms that control the production of convolamine in Convolvulus.

Chemical Synthesis and Analog Development Research

Total Synthesis Pathways of Convolamine (B90) and Related Tropane (B1204802) Alkaloids

The total synthesis of convolamine and other tropane alkaloids is a complex process that has been the subject of extensive research. These synthetic routes are crucial for producing these compounds on a larger scale than what is typically possible through natural extraction.

Patented Synthetic Routes and Intermediate Precursors

A key patented method for synthesizing tropane alkaloid intermediates, which can be adapted for convolamine production, starts with 8-benzyl-nortropan-3-one perchlorate (B79767). This novel intermediate is prepared through the Robinson-Schöpf reaction. The synthesis proceeds through a two-stage hydrogenation process.

Another approach to the synthesis of the tropane scaffold involves a [3+2] cycloaddition reaction. For instance, the asymmetric synthesis of (+)-cocaine, a related tropane alkaloid, utilized a Lewis acid-catalyzed intramolecular [3+2] nitrone cycloaddition. temple.edu This method starts with a masked oxo sulfinimine, which is converted to an N-sulfinyl β-amino ester and subsequently to an α,β-unsaturated N-sulfinyl amino acetal. The resulting nitrone undergoes cycloaddition to form a tricyclic isoxazolidine, which is then converted to the final product. temple.edu This nine-step synthesis is noted for its efficiency in producing enantiomerically pure tropane alkaloids from acyclic precursors. temple.edu

The development of synthetic routes for tropane alkaloids often focuses on creating versatile intermediates that allow for late-stage functionalization at various positions on the tropane core, such as N8, C3, C6, or C7. nih.gov A general approach involves the construction of the 8-azabicyclo[3.2.1]octane core through the aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine (B145994) rearrangement. nih.gov This strategy has been successfully used to synthesize several tropane alkaloids and their analogs in a limited number of steps. nih.gov

| Precursor/Intermediate | Synthetic Method | Key Features |

| 8-benzyl-nortropan-3-one perchlorate | Robinson-Schöpf reaction followed by two-stage hydrogenation. | Forms the foundation for several patented tropane alkaloid syntheses. |

| Masked oxo sulfinimine | Asymmetric synthesis via Lewis acid-catalyzed [3+2] nitrone cycloaddition. temple.edu | Efficient for producing enantiomerically pure tropane alkaloids. temple.edu |

| Cycloheptadiene intermediate | Aziridination followed by vinyl aziridine rearrangement. nih.gov | Allows for late-stage functionalization of the tropane core. nih.gov |

Detailed Analysis of Key Reaction Steps (e.g., Palladium-Catalyzed Debenzylation, Raney Nickel Hydrogenation)

Palladium-Catalyzed Debenzylation: This is a critical step in many synthetic routes for tropane alkaloids. For example, in the synthesis starting from 8-benzyl-nortropan-3-one perchlorate, an aqueous suspension of this intermediate is treated with 10% palladium on activated carbon (Pd/C) under atmospheric hydrogen pressure at 20°C. This reaction cleaves the benzyl (B1604629) group from the nitrogen atom, yielding 3-nortropanone perchlorate. This method is advantageous as it operates under mild conditions of ambient temperature and pressure, which can reduce energy costs compared to high-pressure alternatives. The use of recyclable catalysts like Pd/C also aligns with green chemistry principles.

Raney Nickel Hydrogenation: Following debenzylation, the resulting 3-nortropanone perchlorate is passed through a strongly basic anion exchanger to remove the perchlorate ions. The subsequent solution of 3-nortropanone is then subjected to hydrogenation using a Raney nickel catalyst. google.com This step is typically carried out in a suitable organic solvent like ethanol (B145695). google.com The hydrogenation of tropinone (B130398) to tropine (B42219) using Raney nickel has been shown to be substantially quantitative. google.com A patented process for the preparation of endo-tropine involves the catalytic reduction of tropanone using Raney nickel or Raney copper in an aqueous solution with hydrogen at atmospheric pressure and room temperature, with vigorous stirring. google.com This method is noted for producing tropine with a very low content of its stereoisomer, pseudotropine. google.com The reductive cleavage of N-O bonds in the synthesis of other bicyclic alkaloids, such as adaline and euphococcinine, also employs Raney nickel and hydrogen. beilstein-journals.org

Synthesis of Convolamine Derivatives and Analogs

The synthesis of convolamine derivatives and analogs is an active area of research aimed at exploring the structure-activity relationships of this class of compounds.

Strategies for Alkyl and N-Benzyl Derivatization

The secondary amine group in convolvine (B93) (the precursor to convolamine) allows for straightforward alkylation and N-benzylation. researchgate.net Convolamine itself is the N-methyl derivative of convolvine. eurjchem.com The synthesis of N-benzylconvolvine has been achieved by reacting convolvine with benzyl chloride at room temperature. eurjchem.com Alkyl derivatives of convolvine have been synthesized by reacting it with various alkyl halides. researchgate.netresearchgate.net These reactions provide a basis for creating a library of N-substituted convolamine analogs for further pharmacological evaluation. The structures of these derivatives, such as the hydrochlorides of N-hexyl-, N-octyl-, and N-nonyl-derivatives of convolvine, have been confirmed using spectroscopic methods and X-ray crystallography. researchgate.net

Rational Design and Synthesis of Novel Tropane Alkaloid Scaffolds

The rational design and synthesis of novel tropane alkaloid scaffolds aim to create compounds with improved or novel pharmacological properties. The tropane moiety is a versatile scaffold that can be manipulated by varying substituent groups. researchgate.net An enantioselective synthesis of tropane scaffolds has been developed using an organocatalyzed 1,3-dipolar cycloaddition between catalytic diamines and three-oxido pyridinium (B92312) betaines. youtube.com This method provides access to diversely functionalized and optically active tropanes. youtube.com

Another strategy for creating novel scaffolds involves the fusion of the tropane skeleton with other heterocyclic systems. For example, chromanone-tropane could be condensed with 2-aminobenzamide (B116534) to yield a spirocyclic 2,3-dihydroquinazolinone. rsc.org Additionally, the tropane can be converted to an N-tosylhydrazone, which can then participate in a 1,3-dipolar (3 + 2) cycloaddition with chalcone (B49325) to form a spiropyrazoline, another privileged scaffold. rsc.org These approaches highlight the potential for generating diverse and biologically relevant compound libraries based on the tropane core. rsc.org

Comparative Research on Natural Extraction Versus Chemical Synthesis Methodologies

Both natural extraction and chemical synthesis are viable methods for obtaining convolamine, each with its own set of advantages and disadvantages.

The primary natural source of convolamine is the plant Convolvulus pluricaulis. The extraction process typically involves drying and grinding the plant material, followed by maceration in an ethanol-water mixture. The crude extract is then partitioned with chloroform (B151607) to concentrate the alkaloids. However, natural extraction often results in low yields, reported to be between 0.02% and 0.05% of the dried plant material. This low yield is due to the trace concentrations of the alkaloid in the plant. Furthermore, the extraction process can generate significant solvent waste, requiring costly purification steps.

In contrast, chemical synthesis offers the potential for much higher yields and scalability. Synthetic routes can achieve yields exceeding 85% for critical intermediates, making large-scale production more feasible. However, multi-step syntheses require specialized equipment, such as for catalytic hydrogenation and anion exchange, which can be a significant investment.

To address the limitations of both approaches, hybrid or semi-synthetic methods are being explored. For instance, using biosynthetically produced tropinone as a starting material can reduce the reliance on petrochemical feedstocks.

| Methodology | Advantages | Disadvantages |

| Natural Extraction | Utilizes a renewable resource. | Low yields (0.02-0.05%). Generates significant solvent waste. Requires extensive purification. |

| Chemical Synthesis | High yields (>85% for intermediates). Scalable for large-scale production. | Requires specialized equipment. May rely on petrochemical feedstocks. |

| Hybrid/Semi-synthesis | Can reduce reliance on petrochemicals. May offer a balance of sustainability and efficiency. | Still an emerging area of research. |

Yield and Scalability Assessments for Research-Scale Production

The production of convolamine hydrochloride for research can be approached through total synthesis, semi-synthesis, or extraction from plant sources, with each method presenting distinct yield and scalability profiles.

Natural extraction from plants of the Convolvulus genus, such as Convolvulus subhirsutus, is characterized by very low yields, typically ranging from 0.02% to 0.05% of the dry plant weight. While feasible for initial isolation and discovery, this method is not practical for producing the quantities required for extensive research due to the large amounts of biomass and solvent needed.

In contrast, chemical synthesis offers a more viable path to larger quantities. A prominent semi-synthetic route involves the isolation of the related alkaloid, convolvine, from plant sources, followed by its methylation to produce convolamine. eurjchem.comstikesbcm.ac.id This method leverages a naturally abundant precursor to simplify the synthetic process. For instance, convolvine can be methylated using methyl iodide in the presence of potassium iodide and acetone (B3395972). eurjchem.com

Total synthesis strategies provide the greatest potential for scalability. A patented synthetic pathway for tropane alkaloid intermediates, which can be adapted for convolamine, starts from 8-benzyl-nortropan-3-one perchlorate. This process involves a two-stage hydrogenation to create the key intermediate, endo-nortropine, with yields for this precursor reported to be between 85% and 100%. The endo-nortropine is then esterified to introduce the veratroyloxy group, completing the synthesis of the convolamine core.

The primary challenge in scaling up these synthetic routes for research-scale production lies in the multi-step nature of the process and the requirement for specialized equipment. Catalytic hydrogenation steps, for example, necessitate specific reactor setups to handle hydrogen gas and catalysts like Palladium on carbon (Pd/C) or Raney nickel safely and efficiently. Furthermore, purification steps, such as anion exchange chromatography and recrystallization, are critical for obtaining the final product in high purity and can become bottlenecks when scaling up production.

| Production Method | Starting Material | Key Steps | Reported Yield | Reference |

|---|---|---|---|---|

| Natural Extraction | Convolvulus sp. plant material | Solvent extraction, partitioning, chromatography | 0.02–0.05% | |

| Semi-synthesis | Convolvine | Methylation (e.g., with methyl iodide) | Data not specified for final product, but is a common method. | eurjchem.comstikesbcm.ac.id |

| Total Synthesis (Intermediate) | 8-benzyl-nortropan-3-one perchlorate | Catalytic hydrogenation (Pd/C, Raney Ni) | 85–100% (for endo-Nortropine precursor) |

Purity and Stereoselectivity Challenges in Synthetic Methodologies

Ensuring the purity and correct stereochemistry of convolamine hydrochloride is paramount, as these factors critically influence its biological activity. Synthetic methodologies must address the potential formation of impurities and stereoisomers.

The primary purification challenge involves removing unreacted starting materials, reaction by-products, and any isomers that may have formed. In the semi-synthesis from convolvine, a common impurity in the final product is the starting material, convolvine itself. eurjchem.com Purification is typically achieved through chromatographic techniques, such as flash chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC), followed by recrystallization from solvents like acetone or methanol (B129727) to achieve purity levels exceeding 95%. The purity of the final compound and intermediates is routinely assessed by analytical HPLC and mass spectrometry.

Stereoselectivity is a significant hurdle in the synthesis of convolamine. The molecule possesses a rigid bicyclic tropane core with specific stereochemistry. X-ray crystallography studies have confirmed that in convolamine, the piperidine (B6355638) ring of the tropane skeleton adopts a chair conformation, and the bulky veratroyloxy substituent at the C-3 position is oriented in the α-axial position. eurjchem.comgrafiati.com

Achieving this specific isomer is a critical challenge during synthesis. For instance, in total synthesis routes, the reduction of the ketone at the C-3 position of a nortropanone intermediate must selectively produce the endo-alcohol (tropine configuration), which allows for the subsequent axial esterification. The use of stereoselective reducing agents and careful control of reaction conditions are essential. The final esterification step to introduce the veratroyloxy group must also proceed without causing epimerization at the C-3 center. The formation of the alternative pseudo-tropine configuration (β-equatorial ester) would lead to a different, likely inactive, stereoisomer. While specific methods to control the stereoselective synthesis of convolamine are not extensively detailed in available literature, the principles of tropane alkaloid synthesis suggest that substrate-controlled approaches are likely employed to achieve the desired α-axial orientation. eurjchem.com

| Aspect | Challenge | Common Methods / Solutions | Reference |

|---|---|---|---|

| Purity | Removal of starting materials (e.g., convolvine), reagents, and side-products. | Flash chromatography (Silica gel), Preparative HPLC, Recrystallization (acetone/methanol). | eurjchem.com |

| Stereoselectivity | Achieving the correct α-axial orientation of the C-3 veratroyloxy group. | Stereoselective reduction of C-3 ketone to endo-alcohol; controlled esterification. | eurjchem.comgrafiati.com |

| Stereochemistry Confirmation | Verifying the final 3D structure. | Single crystal X-ray diffraction, NMR spectroscopy. | eurjchem.comgrafiati.com |

Structural Elucidation and Stereochemical Investigations

Advanced Spectroscopic and Crystallographic Analyses

The precise three-dimensional structure and bonding of convolamine (B90) have been determined using a combination of single-crystal X-ray diffraction and comprehensive spectroscopic techniques. These methods provide a detailed picture of the molecule's geometry and the characteristic vibrations of its functional groups.

While specific crystallographic data for the hydrochloride salt is not detailed in the provided research, the analysis of the free base (convolamine) and related hydrochloride salts, such as N-benzylconvolvine hydrochloride, provides a strong basis for its structural properties. eurjchem.comresearchgate.neteurjchem.com For instance, in the crystal of N-benzylconvolvine hydrochloride, a hydrogen bond is observed between the chloride anion and the protonated nitrogen atom of the tropane (B1204802) ring. eurjchem.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Molecules per Unit Cell (Z) | 4 |

Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for confirming the structure and stereochemistry of convolamine in solution. Studies utilizing ¹³C NMR have been particularly informative for elucidating the stereochemical details of the tropane skeleton. biocrick.comresearchgate.net These analyses have established the orientation of key substituents, providing data that complements the findings from X-ray crystallography. biocrick.com

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Convolamine hydrochloride. The IR spectrum is expected to show characteristic absorption bands corresponding to its molecular structure. Key expected vibrations include:

N-H⁺ Stretching: As a tertiary amine salt, the hydrochloride form will exhibit a broad and strong absorption band for the N-H⁺ stretching vibration, typically found in the 2700-2250 cm⁻¹ region. spectroscopyonline.com

C=O Stretching: A strong absorption band arising from the stretching vibration of the ester carbonyl group.

C-O Stretching: Bands corresponding to the C-O stretching of the ester and the methoxy (B1213986) groups.

Aromatic C=C Stretching: Peaks in the aromatic region (around 1600-1450 cm⁻¹) due to the vibrations of the veratroyloxy group.

C-H Stretching: Absorptions for both aliphatic (from the tropane ring) and aromatic C-H bonds.

The presence of the chloride anion (Cl⁻) in the hydrochloride salt does not typically result in peaks within the standard mid-IR range. spectroscopyonline.com

Conformational Analysis and Stereochemical Specificity

The biological activity of tropane alkaloids is often intrinsically linked to their specific three-dimensional shape. The conformational analysis of Convolamine hydrochloride focuses on the stable arrangement of its tropane core and the spatial orientation of its substituents.

The tropane scaffold of convolamine consists of a bicyclic [3.2.1] system, which includes a seven-membered ring and a five-membered ring. A key feature of this scaffold is the piperidine (B6355638) ring, which adopts a stable chair conformation. eurjchem.comeurjchem.comnais.net.cn This is the preferred and most stable conformation for piperidine and its derivatives, minimizing steric strain. wikipedia.orgchemrevlett.com X-ray analysis confirms that in convolamine and its derivatives, the piperidine ring consistently maintains this chair geometry. eurjchem.comresearchgate.net

The specific orientation of the substituents on the tropane ring is a critical aspect of convolamine's stereochemistry.

N-Methyl Group: ¹³C NMR and X-ray diffraction studies have conclusively shown that the methyl group attached to the nitrogen atom (N-CH₃) occupies an equatorial position. eurjchem.comeurjchem.combiocrick.com This orientation is energetically more favorable.

Veratroyloxy Group: The ester substituent at the C3 position, the veratroyloxy group, is oriented in an α-axial position relative to the tropane core. eurjchem.comresearchgate.neteurjchem.comgrafiati.com The carbonyl group within this substituent is directed in a syn position relative to the β-axially located hydrogen atom at C3. eurjchem.com This specific arrangement is a common feature observed in related tropane alkaloids. eurjchem.com

| Substituent | Position | Orientation |

|---|---|---|

| N-Methyl Group | N-8 | Equatorial |

| Veratroyloxy Group | C-3 | α-Axial |

Analytical Methodologies for Convolamine Hydrochloride Research

Chromatographic Quantification and Identification Techniques

Chromatography is the cornerstone for the analysis of convolamine (B90) hydrochloride, enabling its separation, identification, and quantification. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (MS) are the most powerful tools in this context.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the quantification of convolamine and other alkaloids. Method development for convolamine hydrochloride typically involves a reversed-phase approach, which is well-suited for separating moderately polar compounds.

A typical HPLC method employs a C18 column, which provides a non-polar stationary phase. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. akjournals.com Isocratic or gradient elution can be employed depending on the complexity of the sample matrix. researchgate.netnih.gov Detection is commonly performed using a UV detector, as the benzoyl moiety in convolamine's structure allows for UV absorption.

Table 1: Illustrative HPLC Method Parameters for Convolamine Hydrochloride Analysis

| Parameter | Specification | Purpose |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Elution of the analyte from the column. |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation from other components. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |

| Column Temperature | 30°C | Ensures reproducible retention times. |

| Detection | UV at ~254 nm | Quantifies the analyte based on its UV absorbance. |

| Injection Volume | 10 µL | Standardized amount of sample introduced into the system. |

This table presents a generalized set of parameters. Specific values must be optimized for individual instruments and sample types.

For the analysis of convolamine hydrochloride in complex matrices like plant extracts, the coupling of liquid chromatography with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC. nih.gov

When combined with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, UPLC-QTOF/MS becomes a powerful tool for both identification and quantification. akjournals.com This technique provides high-resolution mass accuracy for the parent ion, allowing for the determination of the elemental composition, and generates detailed fragmentation patterns (MS/MS spectra) that serve as a molecular fingerprint for definitive compound identification. akjournals.comnih.gov In one study, convolamine was identified with a parent ion [M+H]⁺ at m/z 306.1092, which was consistent with its chemical formula. akjournals.com

Table 2: High-Resolution Mass Spectrometry Data for Convolamine Identification

| Parameter | Observed Value | Compound Formula | Ion |

| Accurate Mass | 306.1092 | C₁₇H₂₃NO₄ | [M+H]⁺ |

Data derived from UPLC-QTOF/MS analysis as reported in scientific literature. akjournals.com

Method Validation and Reproducibility in Academic Research Settings

To ensure that analytical data is reliable and meaningful, the developed methods must be rigorously validated. nih.gov Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical application. jfda-online.com

For accurate quantification, a calibration curve must be established. This involves preparing a series of standards of known concentrations and analyzing them with the developed method. researchgate.net The response (e.g., peak area from HPLC-UV) is then plotted against concentration, and a regression analysis is performed to generate a calibration equation. europa.eu The linearity of this curve, typically evaluated by the correlation coefficient (r²), demonstrates a direct proportionality between concentration and instrument response over a defined range. akjournals.comresearchgate.net

The use of Certified Reference Standards (CRS) is critical for ensuring the accuracy of quantification. A CRS is a highly purified compound whose concentration and purity have been certified by a recognized body. phytolab.comlgcstandards.com These standards ensure that the calibration is based on a true and accurate concentration, making the resulting quantitative data traceable and reliable. phytolab.com

Table 3: Example Data for a Five-Point Calibration Curve

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1.0 | 5,250 |

| 5.0 | 26,100 |

| 10.0 | 51,500 |

| 25.0 | 128,000 |

| 50.0 | 255,700 |

This table is for illustrative purposes. A typical calibration curve would be constructed with a minimum of five concentration points, and the resulting regression equation (e.g., y = mx + c) and correlation coefficient (r²) would be used for calculations. europa.eu

Inter-laboratory comparisons (ILCs), also known as proficiency testing, are organized to assess the performance of analytical methods across different laboratories. europa.eunih.gov In these studies, identical, validated samples are sent to multiple labs for analysis. The results are then compared to an assigned value to evaluate the accuracy and reproducibility of each laboratory's measurements. europa.euimeko.org

Participation in ILCs is a key component of quality assurance and demonstrates methodological transparency. europa.eu It ensures that a given analytical method is robust and transferable, producing comparable results regardless of the laboratory or analyst. This is crucial for validating research findings and ensuring that data from different studies can be compared with confidence. europa.eueuropa.eu

Analytical Differentiation from Structurally Related Alkaloids

Convolamine belongs to the tropane (B1204802) alkaloid family, which includes many structurally similar compounds such as atropine (B194438), scopolamine, and anisodamine. akjournals.comeurjchem.com These compounds often coexist in plant sources and can interfere with analysis if the method lacks sufficient selectivity.

Advanced analytical techniques, particularly UPLC-QTOF/MS, are essential for the unambiguous differentiation of convolamine from its structural analogs. The separation is based on two key principles:

Retention Time: Due to subtle differences in their chemical structures and polarities, each alkaloid will interact differently with the stationary and mobile phases, resulting in unique and reproducible retention times under specific chromatographic conditions.

Mass Fragmentation Patterns: In the mass spectrometer, each compound breaks apart in a characteristic way upon collision-induced dissociation. The resulting fragment ions (MS/MS spectrum) are unique to the parent molecule's structure. For example, the fragmentation of the tropane ring can produce characteristic ions at m/z 124 or 140, while other fragments are specific to the ester side chain, allowing for clear differentiation. akjournals.com

Table 4: Comparative Analytical Data for Differentiating Tropane Alkaloids

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Convolamine | 306.1092 | Specific fragments dependent on veratroyl group |

| Anisodamine | 306.1700 | 140, 122, 91 |

| Anisodine | 320.1493 | 302, 156, 138 |

| Atropine | 290.1741 | 124, 93 |

Data derived from a UPLC-QTOF/MS study comparing various tropane alkaloids. akjournals.com This distinct data ensures the accurate identification of convolamine, even in complex mixtures.

Mechanistic Biological Activity Research in Vitro and Non Human in Vivo

Sigma-1 Receptor (S1R) Modulatory Actions

The primary mechanism identified for Convolamine's neuropharmacological effects is its interaction with the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface. researchgate.netbohrium.com

Convolamine (B90) is characterized as a positive allosteric modulator of the S1R. researchgate.netmedchemexpress.com This means it enhances the receptor's activity in the presence of an agonist. In vitro studies have demonstrated that Convolamine potentiates the effect of the reference S1R agonist, PRE-084. researchgate.netnih.gov Specifically, it shifts the IC50 value of PRE-084 to lower concentrations in a dose-dependent manner. researchgate.netnih.gov The IC50 for this positive modulatory effect of Convolamine has been determined to be 289 nM. medchemexpress.commedchemexpress.commedchemexpress.com While it shows potent modulatory activity at the S1R, it displays only moderate to low affinity for the Sigma-2 Receptor (S2R). researchgate.netbohrium.com

Research distinguishes Convolamine's action from that of direct S1R agonists or antagonists. researchgate.netbohrium.com Binding assays have shown that Convolamine itself does not inhibit the binding of radiolabeled S1R ligands, indicating it does not directly compete for the agonist/antagonist binding site on the receptor. researchgate.netnih.govgoogleapis.com Furthermore, in cellular assays, Convolamine alone does not induce the dissociation of the S1R from its binding partner, the chaperone protein BiP, a key step in receptor activation that is typically initiated by direct agonists. researchgate.netnih.govgoogleapis.com Instead, its role is to facilitate the action of a primary agonist, which confirms its classification as a positive allosteric modulator rather than a direct-acting ligand. researchgate.netgoogleapis.com

| Parameter | Description | Value | Reference |

|---|---|---|---|

| S1R Modulatory IC50 | Concentration for 50% inhibition of the positive modulatory effect on PRE-084-induced S1R/BiP dissociation. | 289 nM | medchemexpress.commedchemexpress.commedchemexpress.com |

| S1R Binding | Direct binding to the S1R agonist/antagonist site. | No significant binding | researchgate.netnih.govgoogleapis.com |

| S1R/BiP Dissociation | Ability to directly cause dissociation of the S1R-BiP complex. | Inactive as a direct agonist | researchgate.netnih.govgoogleapis.com |

The positive modulatory action of Convolamine at the S1R has been shown to translate into functional recovery in various non-human, in vivo models. In a zebrafish model of Wolfram syndrome (wfs1abKO), which exhibits an abnormal hyperlocomotor response, Convolamine was identified from a compound library for its ability to restore normal mobility without affecting wild-type controls. researchgate.netbohrium.comnih.gov This effect highlights its capacity to correct cellular deficits linked to S1R function. researchgate.net The neuroprotective effects were blocked by the co-administration of an S1R antagonist, NE-100, confirming that the therapeutic action is mediated through the S1R. researchgate.netnih.govgoogleapis.com

Neuropharmacological Investigations in Animal Models (Non-Human)

Investigations using non-human animal models have further detailed the therapeutic potential of Convolamine in the context of cognitive impairment and neurodegeneration.

Convolamine has demonstrated significant cognitive-enhancing and anti-amnesic properties in mouse models. bohrium.com It effectively restored learning and memory in mice with cognitive deficits induced by various neurotoxic agents. researchgate.netnih.gov These models include:

Dizocilpine-induced amnesia: Convolamine reversed learning deficits in mice treated with dizocilpine (B47880) (MK-801), an NMDA receptor antagonist known to impair memory. researchgate.netbohrium.comgoogleapis.com

Amyloid-beta (Aβ) peptide-induced deficits: The compound showed protective effects in a pharmacological model of Alzheimer's disease, restoring learning in mice treated with intracerebral injections of the Aβ₂₅₋₃₅ peptide. researchgate.netbohrium.comnih.gov

Wolfram syndrome mouse model: In a genetic mouse model of Wolfram syndrome (Wfs1ΔExon8), Convolamine attenuated memory deficits. researchgate.netbohrium.comnih.gov

Beyond cognitive enhancement, Convolamine exhibits direct neuroprotective properties against induced cellular stress and toxicity. researchgate.net Studies using extracts of Convolvulus pluricaulis, of which Convolamine is a key bioactive alkaloid, have shown protection against neurotoxicity induced by agents like aluminum chloride and 3-nitropropionic acid in rats. nih.govresearchgate.net The protective mechanisms include the modulation of cholinergic markers, reduction of oxidative stress, and preservation of neuronal integrity. nih.govresearchgate.net Specifically, Convolamine has been shown to be neuroprotective in a mouse model of Alzheimer's disease induced by the amyloid-β₂₅₋₃₅ peptide. googleapis.comresearchgate.net This efficacy against induced neurodegeneration further underscores its therapeutic potential for neurological disorders. bohrium.comgoogleapis.com

| Model Type | Specific Model | Observed Effect | Reference |

|---|---|---|---|

| Genetic (Zebrafish) | Wolfram Syndrome (wfs1abKO) | Restored normal motor response | researchgate.netbohrium.comnih.gov |

| Genetic (Mouse) | Wolfram Syndrome (Wfs1ΔExon8) | Attenuated memory deficits | researchgate.netbohrium.comnih.gov |

| Pharmacological (Mouse) | Dizocilpine-induced amnesia | Restored learning capabilities | researchgate.netbohrium.comgoogleapis.com |

| Amyloid-β peptide-induced toxicity | Restored learning and demonstrated neuroprotection | researchgate.netbohrium.comnih.gov | |

| Pharmacological (Rat) | Aluminum chloride-induced neurotoxicity | Showed neuroprotective potential (as part of plant extract) | nih.gov |

Neuroprotective Efficacy Against Induced Neurotoxicity and Neurodegeneration

Studies in Zebrafish Models of Wolfram Syndrome

Convolamine was identified as a compound with significant biological activity through an in vivo phenotypic screening of a library containing 108 repurposing and natural compounds. bohrium.com This screening utilized a zebrafish model of Wolfram syndrome (WS), a rare neurodegenerative disorder. bohrium.comnih.gov The specific model, the wfs1abKO zebrafish larva, has a mutation in the Wolframin protein (WFS1), which is crucial for communication between the endoplasmic reticulum and mitochondria. bohrium.comresearchgate.net This genetic defect results in a distinct and measurable hyperlocomotor, or increased visual-motor, response. bohrium.comresearchgate.net

In these wfs1abKO larvae, convolamine was observed to restore normal mobility in a dose-dependent manner, effectively abolishing the hyperlocomotor phenotype. bohrium.comresearchgate.net Notably, this effect was specific to the mutant larvae, as convolamine did not affect the mobility of the wild-type (wfs1abWT) controls. researchgate.netnih.gov This research highlighted convolamine as a positive modulator of the sigma-1 receptor (S1R), a protein that, when activated by ligands, was previously shown to restore cellular and behavioral deficits in models of Wolfram syndrome. bohrium.comresearchgate.net The ability of convolamine to normalize the pathological phenotype in this zebrafish model provided the initial evidence for its neuroprotective potential. bohrium.com

Research in Murine Models of Alzheimer's Disease Pathology (e.g., Aβ-induced, Dizocilpine-induced)

Following its identification in zebrafish, the neuroprotective and cognitive-enhancing properties of convolamine were further investigated in established murine models that replicate certain aspects of Alzheimer's disease (AD) pathology. bohrium.com

One model involved the administration of the amyloid-beta peptide fragment Aβ25-35 to mice. bohrium.comresearchgate.net The deposition of amyloid-beta (Aβ) peptides to form plaques is a primary pathological hallmark of AD, and injecting Aβ fragments into the brains of rodents can induce neuroinflammation and cognitive deficits, mimicking aspects of the disease. xiahepublishing.commdpi.comfrontiersin.org In Aβ25-35-treated mice, convolamine demonstrated a protective effect, restoring learning capabilities. bohrium.comresearchgate.net

Anxiolytic and Sedative Properties (Extract-Based Investigations)

Investigations into the neuropharmacological properties of plant extracts containing convolamine have provided evidence for anxiolytic and sedative effects. openneurologyjournal.com Studies utilizing extracts from Convolvulus pluricaulis, a plant in which convolamine is a known bioactive alkaloid, have demonstrated these activities in animal models. openneurologyjournal.comnih.gov For instance, ethanolic and aqueous extracts of the plant were found to significantly potentiate sleeping time in mice, indicating a sedative effect. openneurologyjournal.com

The anxiolytic properties of extracts containing convolamine have been compared to standard drugs like diazepam. The sedative activity observed in these extract-based studies is thought to be linked to the actions of its phytoconstituents, including convolamine and scopoletin (B1681571). nih.govalzdiscovery.org The proposed mechanism for this effect is the positive modulation of GABA-A receptors, suggesting the compounds may act similarly to GABA-A agonists to produce sedation. nih.govalzdiscovery.orgfrontiersin.org

Exploration of Other Potential Molecular Targets and Associated Pathways

Investigations into Acetylcholinesterase Modulation

Research into the mechanisms of Convolvulus pluricaulis, the plant from which convolamine is extracted, has explored its potential to modulate the cholinergic system. One key area of investigation is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE increases the levels of acetylcholine in the synapse, a strategy employed by several drugs approved for the symptomatic treatment of Alzheimer's disease. nih.govnih.gov

Studies on aqueous extracts of Convolvulus pluricaulis have demonstrated significant AChE inhibition in the cortex and hippocampus of rats with scopolamine-induced cognitive impairment. nih.gov While convolamine is a known tropane (B1204802) alkaloid constituent of the plant, these studies often attribute the observed AChE inhibition to other active components within the extract, such as scopoletin and scopolin. openneurologyjournal.comnih.gov Therefore, while the plant source of convolamine has known AChE inhibitory properties, the direct contribution of isolated convolamine hydrochloride to this specific mechanism requires further clarification.

Broad Receptor and Binding Site Profiling (e.g., Cannabinoid Receptors, Potassium Channels, Serotonin (B10506) Receptors)

To better understand the pharmacological profile of convolamine, an in vitro screening was conducted across a panel of 47 different receptors and binding sites. researchgate.net This broad profiling revealed that, aside from its primary activity as a positive modulator of the sigma-1 receptor, convolamine interacts with several other molecular targets. researchgate.net The compound showed no significant affinity for the S1R agonist/antagonist binding site itself but did display a moderate affinity for the sigma-2 receptor (S2R). bohrium.comresearchgate.net

The screening identified several other notable interactions:

Cannabinoid Receptors: A marked inhibition of binding was observed at cannabinoid CB2 receptors at a concentration of 1 μM. researchgate.net

Potassium Channels: The screening showed that convolamine inhibits voltage-gated potassium (Kv) channels at a concentration of 1 μM. researchgate.net

Serotonin Receptors: Convolamine demonstrated effects on the serotonergic system. bohrium.com Specifically, it caused a marked inhibition of binding at 5-HT3 serotonin receptors and stimulated 5-HT1B receptors. researchgate.net

These findings suggest that while convolamine's primary neuroprotective effects are linked to sigma-1 receptor modulation, it possesses a wider range of activities across different receptor systems. bohrium.comresearchgate.net

Interactive Data Table: Convolamine Receptor Binding Profile Data derived from in vitro pharmacological screening at concentrations of 0.1 or 1 μM. researchgate.net

| Target Class | Specific Target | Observed Effect |

| Cannabinoid Receptors | CB2 Receptor | Marked Inhibition |

| Potassium Channels | Kv Channels | Marked Inhibition |

| Serotonin Receptors | 5-HT3 Receptor | Marked Inhibition |

| Serotonin Receptors | 5-HT1B Receptor | Stimulation |

| Sigma Receptors | Sigma-2 (S2R) | Moderate Affinity |

Molecular and Cellular Research Approaches

Development and Design of In Vitro Assays for Biological Activity Profiling

In vitro assays are fundamental in elucidating the biological activity of novel compounds like convolamine (B90) hydrochloride. These controlled laboratory experiments provide initial insights into a compound's mechanism of action, potency, and cellular effects, guiding further preclinical development.

Selection and Validation of Relevant Cell Lines (e.g., SH-SY5Y)

The selection of an appropriate cell line is a critical first step in designing in vitro assays. For neuroprotective and cognitive-enhancing compounds such as convolamine hydrochloride, the human neuroblastoma cell line, SH-SY5Y, is a widely utilized and relevant model. nih.govmdpi.com These cells, derived from a metastatic bone marrow biopsy, possess the ability to differentiate into a more mature neuronal phenotype, expressing various neuronal markers. noropsikiyatriarsivi.comresearchgate.net This characteristic makes them a suitable model for studying neurotoxic insults and the efficacy of neuroprotective agents. nih.govmdpi.com

Validation of the SH-SY5Y cell line for specific assays would involve confirming the expression and functionality of the target receptor for convolamine hydrochloride, the sigma-1 receptor (S1R). researchgate.netnih.gov Standard molecular biology techniques, such as Western blotting and qPCR, would be employed to verify the presence of S1R protein and its corresponding mRNA. Functional validation could involve radioligand binding assays to ensure that the receptor in the cell line exhibits the expected affinity for known S1R ligands. Furthermore, inducing a stress condition, such as oxidative stress with hydrogen peroxide or glutamate-induced excitotoxicity, would be a key step in validating the model's utility for screening neuroprotective compounds. mdpi.com The ability of a known S1R agonist to mitigate this induced cell death would confirm the suitability of the SH-SY5Y cell line for profiling the biological activity of convolamine hydrochloride.

| Cell Line | Origin | Key Characteristics | Relevance to Convolamine Hydrochloride Research |

|---|---|---|---|

| SH-SY5Y | Human Neuroblastoma | Can be differentiated into neuronal-like cells; Expresses a range of neuronal markers. noropsikiyatriarsivi.com | Model for studying neuroprotection and neurodegenerative disease mechanisms. nih.gov |

Strategic Identification of Key Target Pathways for Functional Assays

Initial research has identified convolamine hydrochloride as a positive modulator of the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface. researchgate.netnih.govwikipedia.org Therefore, functional assays should be strategically designed to probe the key signaling pathways downstream of S1R activation.

S1R is known to modulate a variety of cellular processes, including calcium homeostasis, ion channel activity, and cellular stress responses. nih.govacs.orgmdpi.com Consequently, a primary functional assay would be to measure changes in intracellular calcium levels following cellular stress in the presence of convolamine hydrochloride. S1R activation is known to regulate inositol (B14025) 1,4,5-trisphosphate (IP3) receptors, thereby controlling the release of calcium from the endoplasmic reticulum. wikipedia.org

Further functional assays would focus on pathways implicated in neuroprotection and neuronal plasticity. S1R agonists have been shown to promote the expression of anti-apoptotic proteins like Bcl-2 and to upregulate brain-derived neurotrophic factor (BDNF) signaling through pathways involving ERK and AKT. nih.govmdpi.com Therefore, assays measuring the expression levels of these proteins and the phosphorylation status of ERK and AKT in response to convolamine hydrochloride treatment would provide critical information on its mechanism of action. Additionally, given S1R's role in mitigating endoplasmic reticulum stress, assays could be designed to measure markers of the unfolded protein response (UPR), such as the expression of CHOP. acs.org

| Target Pathway | Cellular Function | Potential Functional Assay |

|---|---|---|

| Sigma-1 Receptor (S1R) Modulation | Chaperone activity, regulation of ion channels and cellular stress. wikipedia.org | Radioligand binding assays, S1R-BiP dissociation assay. researchgate.net |

| Calcium Homeostasis | Intracellular signaling, neuronal excitability. | Fluorescent calcium imaging to measure ER calcium release. |

| Neurotrophic Factor Signaling (BDNF/TrkB) | Neuronal survival, synaptic plasticity. nih.gov | Western blot for p-ERK, p-AKT; ELISA for BDNF secretion. |

| Anti-apoptotic Pathways | Cell survival. nih.gov | Measurement of Bcl-2 and Bax expression levels. |

| Endoplasmic Reticulum Stress Response | Protein folding and quality control. acs.org | Analysis of UPR markers like CHOP and spliced XBP1. |

Advanced Target Identification and Validation Methodologies

To further elucidate the molecular targets of convolamine hydrochloride and validate their therapeutic relevance, a range of advanced methodologies can be employed. These approaches move beyond traditional pharmacological assays to provide a more comprehensive understanding of the compound's interactions within a complex biological system.

Application of Proteomic and Metabolomic Approaches for Target Elucidation

Proteomic and metabolomic profiling offer unbiased, systems-level views of the cellular changes induced by a compound. nih.gov Chemical proteomics, for instance, could be used to identify direct binding partners of convolamine hydrochloride. biorxiv.org This might involve creating a chemical probe by modifying the convolamine hydrochloride molecule to allow for affinity purification of interacting proteins from cell lysates, which are then identified by mass spectrometry.

Broader proteomic studies would involve treating a relevant cell line, such as SH-SY5Y, with convolamine hydrochloride and then using quantitative mass spectrometry to compare the proteome of treated cells with untreated controls. This can reveal changes in protein expression that point towards the pathways modulated by the compound. nih.gov

Metabolomics, the large-scale study of small molecules or metabolites, can provide a functional readout of the physiological state of a cell. nih.govmdpi.com By analyzing the metabolic profiles of cells or biofluids from animal models treated with convolamine hydrochloride, researchers can identify metabolic pathways that are significantly altered. mdpi.com For a neuroprotective agent, this could highlight changes in energy metabolism, neurotransmitter synthesis, or lipid metabolism that contribute to its therapeutic effects. nih.gov

Computational Chemistry and In Silico Modeling Studies for Ligand-Target Interactions

Computational chemistry provides powerful tools for predicting and understanding the interaction between a ligand like convolamine hydrochloride and its protein target. nrfhh.com Molecular docking simulations can be used to model the binding of convolamine hydrochloride to the known three-dimensional structure of the sigma-1 receptor. abstractarchives.comnih.govnih.gov These simulations can predict the binding pose of the molecule within the receptor's binding site and identify key amino acid residues involved in the interaction. This information is invaluable for understanding the basis of its activity and for designing more potent and selective derivatives.

Given that convolamine hydrochloride is a tropane (B1204802) alkaloid, in silico studies could also compare its docking characteristics to other tropane alkaloids with known activities to identify structural features that determine its specific modulatory effect on S1R. mdpi.com Furthermore, virtual screening of compound libraries against the S1R structure can help in the discovery of novel ligands with similar or improved properties. nih.gov

Utilization of Genetic Animal Models for Target Validation

Genetic animal models are indispensable for validating the physiological and therapeutic relevance of a drug target in a whole organism. nih.gov The identification of convolamine hydrochloride's activity was facilitated by an in vivo phenotypic screen using a zebrafish model of Wolfram syndrome (wfs1ab knockout). researchgate.netnih.gov This model exhibits a hyperlocomotor response that was normalized by convolamine hydrochloride, an effect that was blocked by an S1R antagonist, providing strong initial evidence for S1R as the relevant target.

To further validate this, mouse models with genetic modifications of the S1R gene (Sigmar1) could be employed. For instance, the neuroprotective and cognitive-enhancing effects of convolamine hydrochloride would be expected to be absent in Sigmar1 knockout mice.

Moreover, the efficacy of convolamine hydrochloride has been demonstrated in a Wfs1∆Exon8 mouse model of Wolfram syndrome, a condition linked to endoplasmic reticulum dysfunction. researchgate.netnih.govnih.govjax.org Since S1R plays a crucial role in mitigating ER stress, the ability of convolamine hydrochloride to rescue behavioral deficits in this model provides strong in vivo validation of S1R as a key therapeutic target for conditions involving ER stress. nih.govresearchgate.net

| Methodology | Application to Convolamine Hydrochloride Research | Expected Outcome |

|---|---|---|

| Proteomics | Identify direct binding partners and downstream protein expression changes. biorxiv.org | Unbiased identification of molecular targets and modulated pathways. |

| Metabolomics | Profile changes in cellular metabolites in response to treatment. mdpi.com | Insight into the functional consequences of target engagement, such as altered energy metabolism. |

| Computational Docking | Model the interaction of convolamine hydrochloride with the S1R binding site. nih.govnih.gov | Prediction of binding affinity and key interacting residues, guiding future drug design. |

Genetic Animal Models (e.g., Sigmar1 KO mice) | Confirm that the therapeutic effects are dependent on the target protein. nih.gov | In vivo validation of the sigma-1 receptor as the primary target for the observed pharmacological effects. |

Detailed Biochemical Interaction Studies

Enzyme Kinetics and Substrate Binding Analysis

While comprehensive enzyme kinetic studies detailing the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for Convolamine hydrochloride's interaction with specific enzymes are not extensively available in the current scientific literature, its binding affinity to certain receptors has been characterized. As a known cholinergic ligand, Convolamine hydrochloride's potential interaction with acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine (B1216132), is of significant interest. Studies on Convolvulus pluricaulis, the plant from which Convolamine is extracted, have indicated acetylcholinesterase inhibitory activity. nih.govkib.ac.cn Furthermore, scopolamine, another tropane alkaloid structurally related to Convolamine, has also been shown to exhibit AChE inhibitory properties. nih.gov This suggests that Convolamine hydrochloride may act as a competitive or non-competitive inhibitor of acetylcholinesterase, thereby increasing the synaptic levels of acetylcholine. nih.gov However, specific kinetic data to confirm the nature and extent of this inhibition for the isolated compound are not yet established.

More definitive binding analysis has been conducted concerning Convolamine hydrochloride's interaction with the sigma-1 receptor (S1R). Research has identified Convolamine as a potent positive modulator of the S1R. researchgate.netnih.gov It does not bind to the agonist/antagonist site of the receptor but acts to potentiate the binding of other S1R agonists. nih.gov This modulation is significant, with an IC50 value of 289 nM, indicating a high affinity for its modulatory site on the receptor. medchemexpress.com The interaction with the S1R is a key aspect of its biochemical profile, suggesting a role in a variety of cellular processes independent of its cholinergic activity.

| Parameter | Value | Target | Notes |

|---|---|---|---|

| IC50 | 289 nM | Sigma-1 Receptor (S1R) | Acts as a positive modulator, enhancing the binding of S1R agonists. medchemexpress.com |

| Enzyme Interaction | Inhibitory activity suggested | Acetylcholinesterase (AChE) | Inferred from studies on the plant extract and related tropane alkaloids; specific kinetic constants for Convolamine hydrochloride are not determined. nih.gov |

Elucidation of Downstream Signaling Pathways and Cellular Responses

The identification of Convolamine hydrochloride as both a cholinergic ligand and a sigma-1 receptor (S1R) positive modulator provides a basis for understanding its downstream signaling pathways and subsequent cellular responses. These two mechanisms of action can trigger distinct yet potentially overlapping intracellular cascades.

As a cholinergic ligand, Convolamine hydrochloride is expected to activate cholinergic receptors, which are broadly classified into nicotinic and muscarinic receptors. nih.gov Activation of these receptors initiates a variety of signaling pathways. Muscarinic receptors, being G-protein coupled receptors (GPCRs), can lead to the activation of phospholipase C, resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). acnp.org This cascade further leads to an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC). nih.gov Alternatively, cholinergic receptor activation can modulate the activity of adenylyl cyclase, leading to changes in cyclic AMP (cAMP) levels. acnp.org Nicotinic receptor activation, on the other hand, directly gates ion channels, leading to the influx of cations like sodium and calcium, which depolarizes the cell membrane and triggers downstream calcium-dependent signaling events. youtube.com

The activity of Convolamine hydrochloride as a positive modulator of the S1R implicates it in the regulation of cellular stress and survival pathways. The S1R is a chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface that modulates a variety of cellular functions. frontiersin.org Upon activation, the S1R can dissociate from its binding partner, BiP, and interact with other proteins to regulate cellular processes. nih.gov One of the key downstream effects of S1R activation is the modulation of intracellular calcium signaling. It can stabilize IP3 receptors at the ER, leading to enhanced calcium transfer from the ER to the mitochondria, which is crucial for cellular bioenergetics. nih.gov

Furthermore, S1R activation has been shown to protect cells against oxidative stress by activating the antioxidant response element (ARE), which upregulates the expression of antioxidant enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and superoxide (B77818) dismutase 1 (SOD1). nih.govnih.gov This contributes to the neuroprotective effects observed with S1R modulators. The activation of S1R can also attenuate ER stress by modulating the unfolded protein response (UPR) signaling pathways. frontiersin.org Cellular responses to S1R modulation include enhanced neuronal survival, neurite outgrowth, and protection against excitotoxicity. frontiersin.orgfrontiersin.org

| Mechanism of Action | Primary Target | Key Downstream Effectors | Cellular Responses |

|---|---|---|---|

| Cholinergic Ligand | Muscarinic & Nicotinic Receptors | G-proteins, Phospholipase C, IP3, DAG, PKC, Adenylyl Cyclase, cAMP, Ion Channels | Modulation of neuronal excitability, smooth muscle contraction, glandular secretion. nih.govacnp.org |

| Sigma-1 Receptor Positive Modulator | Sigma-1 Receptor (S1R) | BiP, IP3 Receptors, Antioxidant Response Element (ARE), NQO1, SOD1 | Regulation of intracellular calcium homeostasis, attenuation of ER stress, protection against oxidative stress, enhanced cell survival. frontiersin.orgnih.govnih.gov |

Preclinical Research Models and Methodologies Non Human

Establishment and Application of Animal Models for Neurological Disorder Research

Cognitive Impairment Models (e.g., Dizocilpine-Induced Amnesia)

To assess the efficacy of Convolamine (B90) hydrochloride in mitigating cognitive deficits, researchers have utilized pharmacologically-induced amnesia models in mice. One such model involves the administration of Dizocilpine (B47880) (also known as MK-801), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist known to induce cognitive impairments. In these studies, the administration of Dizocilpine leads to observable deficits in learning and memory, which are then challenged by the introduction of Convolamine hydrochloride.

Another relevant model of cognitive impairment involves the intracerebroventricular (ICV) injection of the amyloid-beta (Aβ) peptide fragment 25-35 (Aβ25-35) in mice. This peptide is a key component of the amyloid plaques found in the brains of individuals with Alzheimer's disease and is known to cause neurotoxicity and cognitive dysfunction. By inducing an Alzheimer's-like pathology, this model provides a platform to investigate the neuroprotective and cognitive-enhancing properties of Convolamine hydrochloride.

While scopolamine-induced amnesia is a common model for studying cognitive impairment, to date, specific preclinical studies investigating the effects of Convolamine hydrochloride in this particular model have not been prominently reported in the available scientific literature.

Neurodegenerative Disease Progression Models (e.g., Wolfram Syndrome, Amyloid-Beta Pathology)

The therapeutic potential of Convolamine hydrochloride has been extensively studied in models of specific neurodegenerative diseases, notably Wolfram syndrome and pathologies involving amyloid-beta.

A significant breakthrough in this area came from the use of a wfs1ab knockout (KO) zebrafish model. Wolfram syndrome is a rare genetic disorder characterized by juvenile-onset diabetes mellitus, optic atrophy, and neurodegeneration. The wfs1 gene encodes for Wolframin, a protein crucial for endoplasmic reticulum function. The wfs1ab KO zebrafish exhibits a hyperlocomotor response to light transitions, a behavioral phenotype that can be quantified to screen for therapeutic compounds. This model was instrumental in identifying the therapeutic potential of Convolamine hydrochloride.

Complementing the zebrafish model, a Wfs1ΔExon8 mouse model of Wolfram syndrome has also been employed. These mice carry a specific deletion in the Wfs1 gene and exhibit memory deficits. This mammalian model allows for a more complex behavioral assessment of the cognitive effects of Convolamine hydrochloride in the context of this neurodegenerative disease.

As mentioned previously, the Aβ25-35-induced mouse model also serves as a model for neurodegenerative disease progression, specifically mimicking aspects of Alzheimer's disease pathology. This model allows for the investigation of Convolamine hydrochloride's ability to counteract the neurotoxic effects of amyloid-beta and the associated cognitive decline.

Rigorous Methodological Considerations in Preclinical Study Design

The preclinical evaluation of Convolamine hydrochloride has been characterized by rigorous study designs to ensure the validity and reliability of the findings.

Controlled Experimental Designs and Appropriate Control Groups

A cornerstone of the research into Convolamine hydrochloride is the use of well-controlled experimental designs. In the wfs1ab KO zebrafish studies, wild-type (WT) siblings were used as a crucial control group to establish a baseline for normal locomotor activity. Similarly, in the mouse models of cognitive impairment and neurodegeneration, vehicle-treated control groups were consistently included. These control groups received the same experimental manipulations as the treatment groups, with the exception of the active compound, thereby isolating the effects of Convolamine hydrochloride. Furthermore, in studies involving pharmacologically-induced deficits, a group receiving only the inducing agent (e.g., Dizocilpine or Aβ25-35) is used to confirm the induction of the pathological state.

Quantitative Assessment of Behavioral and Cellular Endpoints

The evaluation of Convolamine hydrochloride's efficacy relies on the quantitative assessment of both behavioral and cellular endpoints.

Behavioral Endpoints:

In zebrafish models, locomotor activity is quantified using automated video-tracking systems. This allows for the precise measurement of parameters such as the distance moved and changes in swimming patterns in response to stimuli.

In mouse models, a battery of behavioral tests is employed to assess cognitive function. These include:

Y-maze: This test is used to evaluate spatial working memory by measuring the tendency of mice to alternate their entries into the different arms of the maze.

Passive Avoidance Test: This task assesses long-term memory by measuring the latency of a mouse to enter a dark compartment where it previously received a mild foot shock.

Cellular Endpoints:

At the cellular level, the mechanism of action of Convolamine hydrochloride has been investigated through in vitro assays. A key finding is its role as a positive modulator of the sigma-1 receptor (S1R). This was determined using a S1R/BiP (Binding immunoglobulin protein) dissociation assay. In this assay, the ability of a compound to enhance the dissociation of S1R from BiP, a marker of S1R activation, is measured. Convolamine hydrochloride was found to potentiate the effect of a known S1R agonist, indicating its positive modulatory activity. The half-maximal inhibitory concentration (IC50) for this positive modulatory effect was determined to be 289 nM.

Comparative Pharmacological and Mechanistic Studies with Related Alkaloids (e.g., Convolvine)

To understand the structure-activity relationship and the specificity of Convolamine hydrochloride's effects, comparative studies with its close structural analog, Convolvine (B93), have been conducted. Convolvine is the desmethyl metabolite of Convolamine.

In preclinical studies using the Wfs1ΔExon8 mouse model of Wolfram syndrome and the Dizocilpine- and Aβ25-35-induced cognitive impairment models, the neuroprotective and cognitive-enhancing effects observed with Convolamine hydrochloride were not replicated with Convolvine. This finding is significant as it suggests that the methyl group present in Convolamine is crucial for its pharmacological activity as a sigma-1 receptor positive modulator. This comparative approach strengthens the evidence for the specific mechanism of action of Convolamine hydrochloride.

Data Tables

Table 1: Behavioral Effects of Convolamine in Preclinical Models of Neurological Disorders

| Model | Animal | Behavioral Test | Endpoint Measured | Effect of Convolamine | Reference |

| Wolfram Syndrome | wfs1ab KO Zebrafish | Visual Motor Response | Hyperlocomotion | Restored normal mobility | |

| Wolfram Syndrome | Wfs1ΔExon8 Mouse | Not Specified | Memory Deficits | Attenuated memory deficits | |

| Cognitive Impairment | Dizocilpine-treated Mouse | Y-maze, Passive Avoidance | Learning and Memory | Restored learning | |

| Alzheimer's-like Pathology | Aβ25-35-treated Mouse | Y-maze, Passive Avoidance | Learning and Memory | Restored learning |

Table 2: Mechanistic Profile of Convolamine